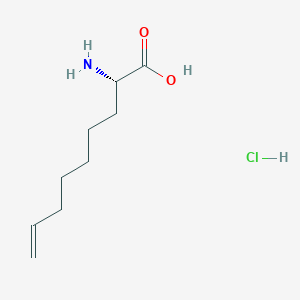

(2S)-2-Aminonon-8-enoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

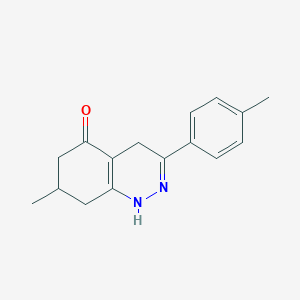

Vue d'ensemble

Description

The compound you mentioned seems to be an amino acid derivative. Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. They are characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2). The “2S” in the name indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement .

Molecular Structure Analysis

The molecular structure of an amino acid derivative would typically include a central carbon atom attached to a carboxyl group, an amino group, a hydrogen atom, and a distinctive side chain. The “2S” in the name suggests that the molecule has a specific three-dimensional orientation .Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid derivative like “(2S)-2-Aminonon-8-enoic acid hydrochloride” would depend on its specific structure. Factors that could influence these properties include the nature of the side chain, the presence of functional groups, and the stereochemistry of the molecule .Applications De Recherche Scientifique

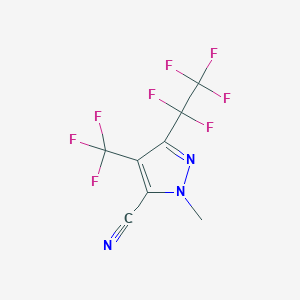

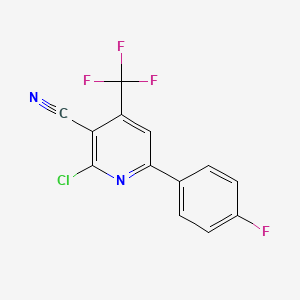

Synthesis of Fluorinated Amino Acids

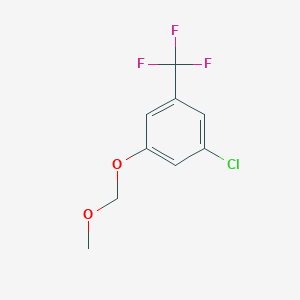

A study demonstrated the stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This synthesis involved a conceptually simple transformation that included conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, culminating in the creation of these amino acids as configurationally pure hydrochloride salts (Pigza, Quach, & Molinski, 2009).

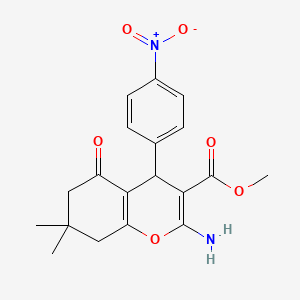

Production of Hydroxyproline Derivatives

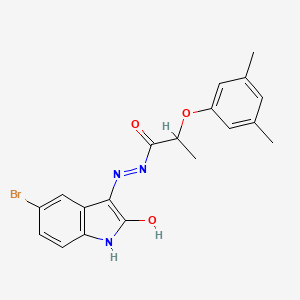

Research showed the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using enzymes, followed by epoxidation and intramolecular attack of the amino group on the side-chain epoxide. This process produced compounds with five-membered rings, notably 4-hydroxyproline derivatives. It was observed that the cis-conformation was crucial for the intramolecular ester exchange reaction, leading to distinct products and aiding in the separation of diastereomers (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Crystal Structure Analysis

The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was investigated, revealing stabilization through various hydrogen bonds. The dimer molecule is linked through a bifurcated (acceptor) hydrogen bond, showcasing the detailed structural characteristics of this compound (Kumar, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. Some general safety measures for handling chemical compounds include avoiding dust formation, not breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-aminonon-8-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKXKHQRAFCRGI-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)